molecular formula C28H36N2O4 B2854103 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) CAS No. 397863-39-7

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol)

Cat. No.: B2854103
CAS No.: 397863-39-7
M. Wt: 464.606
InChI Key: ITISWYDLMIANTK-UHFFFAOYSA-N
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Description

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) is a complex organic compound that features multiple functional groups, including aniline derivatives and hydroxypropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) typically involves multiple steps:

    Formation of the Aniline Derivative: The initial step involves the synthesis of 4-ethylaniline through the alkylation of aniline with ethyl halides under basic conditions.

    Hydroxypropoxy Group Introduction: The next step involves the reaction of the aniline derivative with epichlorohydrin to introduce the hydroxypropoxy group.

    Coupling Reaction: The final step is a coupling reaction between the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropoxy group may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylanilino)-3-[4-[3-(4-methylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol: Similar structure with a methyl group instead of an ethyl group.

    1-(4-Chloroanilino)-3-[4-[3-(4-chloroanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol: Contains a chloro group instead of an ethyl group.

Uniqueness

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) is unique due to the presence of ethyl groups, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-3-21-5-9-23(10-6-21)29-17-25(31)19-33-27-13-15-28(16-14-27)34-20-26(32)18-30-24-11-7-22(4-2)8-12-24/h5-16,25-26,29-32H,3-4,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITISWYDLMIANTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)CC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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